molecular formula C19H11Cl2N5 B15012074 5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B15012074
M. Wt: 380.2 g/mol
InChI Key: GRHUROXYKKQVAE-UKTHLTGXSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound belongs to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of benzoyl chloride with cyanide, followed by the reaction with 2,3-dichloroaniline and cyanochloride . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-3-[(1Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific structural features, such as the presence of both cyano and dichlorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H11Cl2N5

Molecular Weight

380.2 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C19H11Cl2N5/c20-16-8-4-5-12(17(16)21)9-13(10-22)18-15(11-23)19(24)26(25-18)14-6-2-1-3-7-14/h1-9H,24H2/b13-9+

InChI Key

GRHUROXYKKQVAE-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C#N)N

Origin of Product

United States

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